

CH5164840 second generation Hsp90 inhibitor advantages

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Compound Focus: **CH5164840**

Cat. No.: S547926

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Advantages of CH5164840 at a Glance

Advantage	Description	Supporting Evidence
Novel Chemical Structure	Non-geldanamycin based structure identified via virtual screening and structure-based drug design; binds to N-terminal ATP-binding site of Hsp90 [1] [2] [3].	Avoids drawbacks of geldanamycin derivatives [4] [2].
Tumor-Selective Activity	Binds preferentially to Hsp90 in tumor cells (active multi-chaperone complex) and accumulates effectively in tumor tissue, potentially sparing normal tissues [2].	Reduced phosphorylated Akt in tumor but not normal tissues; better tolerability in mouse xenograft models [2].
Potent Single-Agent Efficacy	Induces degradation of oncogenic client proteins (e.g., EGFR), leading to apoptosis and potent antitumor activity [4] [2].	Caused tumor regression in NCI-N87 (gastric) and BT-474 (breast) cancer xenograft models [2].
Synergy in Combination Therapy	Shows synergistic antitumor activity when combined with HER2-targeted (trastuzumab, lapatinib) and EGFR-targeted (erlotinib) therapies [1] [4] [2].	Enhanced efficacy in HER2-overexpressing and EGFR-mutant (including erlotinib-resistant) xenograft models [4] [2].

Advantage	Description	Supporting Evidence
Overcomes Drug Resistance	Effective against cancers with acquired resistance to EGFR inhibitors (e.g., T790M mutation) by degrading the resistant client proteins [4].	Combined with erlotinib, suppressed growth of T790M-mutant NCI-H1975 xenografts (erlotinib-resistant) [4].

Key Experimental Data and Protocols

For researchers, the main experimental findings and methodologies from the literature are detailed below.

Combination Therapy to Overcome EGFR Inhibitor Resistance

- **Objective:** To evaluate if **CH5164840** could restore the efficacy of erlotinib in non-small cell lung cancer (NSCLC) with intrinsic or acquired resistance [4].
- **Cell Lines:** Used NCI-H292 (EGFR overexpression) and NCI-H1975 (EGFR with T790M resistance mutation) NSCLC cell lines [4].
- **Methods:**
 - **In Vitro Proliferation Assay:** Cells treated with **CH5164840**, erlotinib, or combination for 4 days; cell viability measured via Cell Counting Kit-8 [4].
 - **Western Blotting:** Analyzed protein degradation and pathway suppression (e.g., EGFR, p-STAT3, p-AKT, p-ERK) after treatment [4].
 - **In Vivo Xenograft Models:** Mice bearing NCI-H292 or NCI-H1975 tumors treated with vehicle, **CH5164840**, erlotinib, or combination orally once daily. Tumor volume and body weight measured regularly [4].
- **Key Results:**
 - **Synergistic Growth Inhibition:** Combination treatment showed significantly enhanced anti-proliferative effects vs. either agent alone [4].
 - **Suppressed Survival Signals:** Erlotinib alone increased p-STAT3, a resistance mechanism; **CH5164840** abrogated this increase and enhanced suppression of ERK signaling [4].
 - **Overcame T790M Resistance:** In T790M-mutant H1975 xenografts, erlotinib alone was ineffective, but combination with **CH5164840** significantly inhibited tumor growth [4].

Tumor-Selective Distribution

- **Objective:** To assess the distribution and selectivity of **CH5164840** for tumor tissue [2].
- **Methods:**
 - **Ex Vivo Binding Assay:** Compared binding of **CH5164840** to Hsp90 from tumor vs. normal tissues [2].
 - **Pharmacodynamic Analysis:** In mouse xenograft models, measured drug levels and downstream effects (e.g., reduced p-AKT) in tumors and normal tissues like liver and spleen [2].
- **Key Results:** **CH5164840** was distributed effectively to tumors and bound preferentially to the active multi-chaperone complex form of Hsp90 found in tumor cells. This led to a marked reduction of p-AKT in tumors, but not in normal tissues [2].

Mechanism of Action: Overcoming Resistance

The synergy between **CH5164840** and EGFR inhibitors like erlotinib can be visualized through its action on key signaling pathways. **CH5164840** degrades multiple oncogenic clients, blocking feedback loops that cause resistance.

As the diagram shows, while erlotinib directly inhibits EGFR kinase activity, it can paradoxically induce a feedback loop via STAT3 that promotes resistance. **CH5164840** addresses this by degrading EGFR and other clients like HER2 at the protein level, simultaneously blocking multiple downstream survival pathways (AKT, ERK) and preventing the activation of compensatory resistance signals.

Comparison with Other Hsp90 Inhibitors

Hsp90 inhibitor development has been hampered by toxicity issues. The table below contextualizes **CH5164840** within the broader inhibitor landscape.

Compound / Class	Key Characteristics	Primary Clinical Challenges
First-Generation (e.g., 17-AAG)	Geldanamycin derivative; first Hsp90 inhibitor in clinical trials [5] [6].	Hepatotoxicity, poor solubility, induction of heat shock response, dose-limiting toxicity [4] [6] [2].

Compound / Class	Key Characteristics	Primary Clinical Challenges
CH5164840	Novel, non-GM, 2nd-gen inhibitor; tumor-selective; synergistic in combinations [1] [2].	Preclinical data shows ocular toxicity in beagle dogs [5] [7].
Hsp90β-Selective (e.g., NDNB1182)	>150-fold selective for Hsp90 β over Hsp90 α ; avoids heat shock response [5] [7].	Aims to avoid cardiotoxicity and ocular toxicity linked to Hsp90 α inhibition; still in preclinical/early development [5] [6] [7].

The most significant challenge for **CH5164840** was the observation of **ocular toxicity** (retinal damage) in beagle dogs during preclinical testing, a common on-target issue for Hsp90 pan-inhibitors [5] [7]. This has driven research into **Hsp90 β -selective inhibitors** like NDNB1182, designed to avoid Hsp90 α inhibition-linked toxicities while maintaining anti-cancer efficacy [5] [7].

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